

stability and storage of methyl 2-methyl-1H-imidazole-5-carboxylate

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Compound of Interest

Compound Name: methyl 2-methyl-1H-imidazole-5-carboxylate

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An In-depth Technical Guide to the Stability and Storage of **Methyl 2-methyl-1H-imidazole-5-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-1H-imidazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical agents and fine chemicals.^[1] Its structural integrity is paramount for the reliability and reproducibility of synthetic outcomes. This guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound. It further outlines a robust experimental protocol for conducting forced degradation studies to assess its stability under various stress conditions, ensuring its quality and efficacy in research and development settings.

Physicochemical Properties: A Foundation for Stability

Understanding the fundamental physical and chemical properties of **methyl 2-methyl-1H-imidazole-5-carboxylate** is the first step in developing appropriate storage and handling protocols. These properties dictate its reactivity and susceptibility to various environmental factors.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[2]
Molecular Weight	140.14 g/mol	N/A
Appearance	White to off-white crystalline powder or solid	[3]
Melting Point	154-156°C	[3]
Solubility	Soluble in methanol	[3]
Incompatibilities	Strong oxidizing agents, strong acids, strong bases	[2]

Chemical Stability and Potential Degradation Pathways

While generally stable under recommended conditions, the molecule possesses two primary functional groups susceptible to degradation: the methyl ester and the imidazole ring.[4]

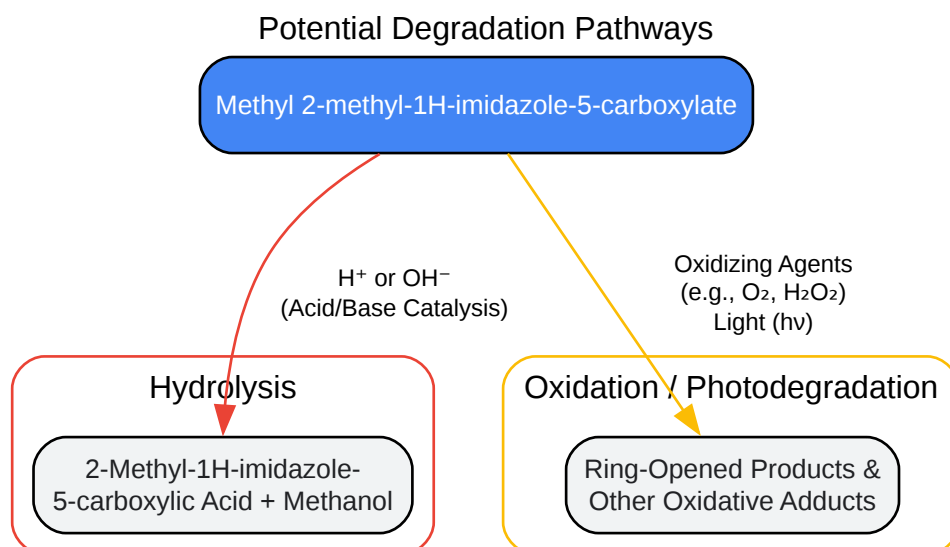
Key Factors Influencing Stability

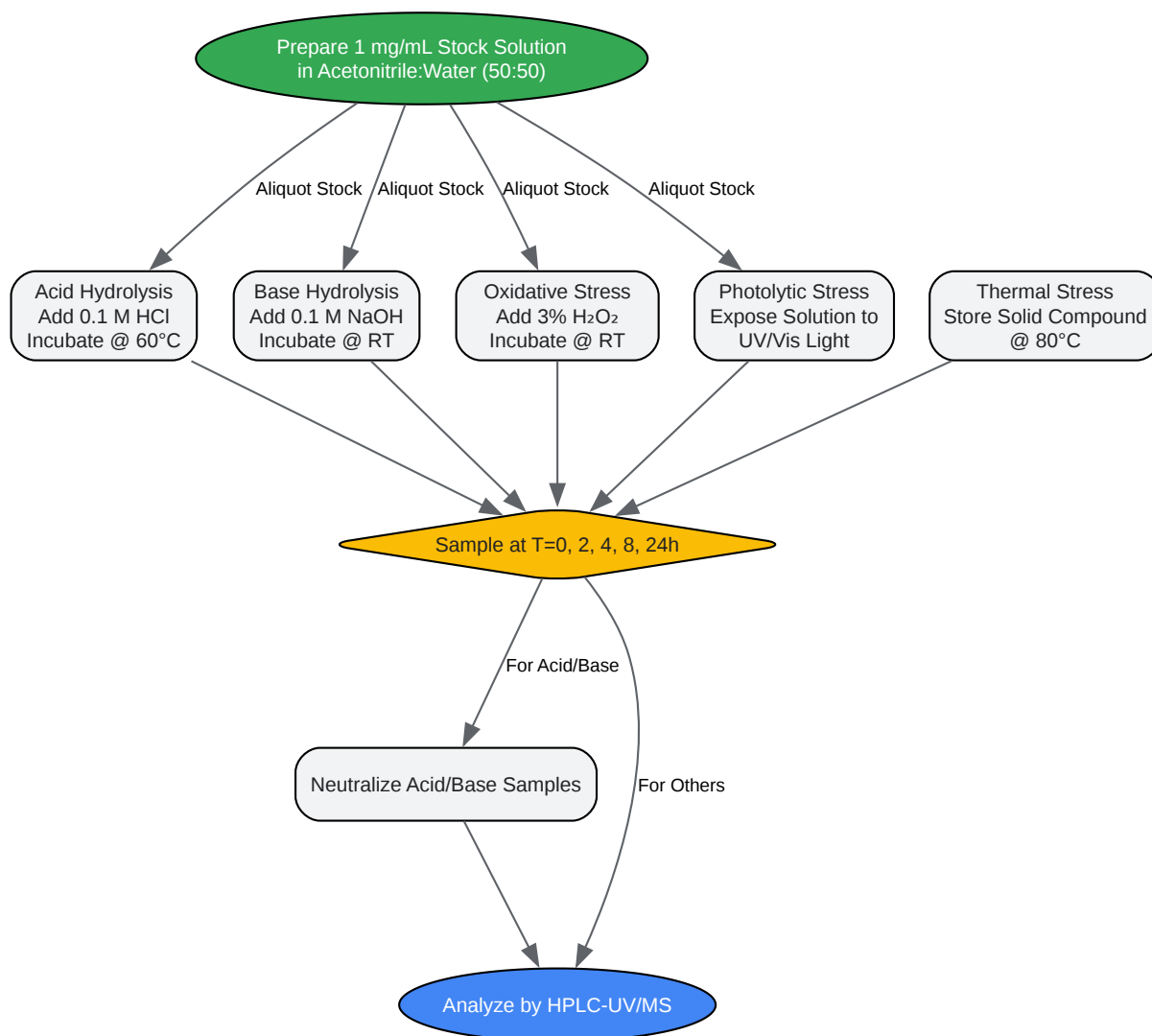
- **pH:** The ester linkage is vulnerable to hydrolysis. Alkaline conditions significantly accelerate this degradation, leading to the formation of 2-methyl-1H-imidazole-5-carboxylic acid and methanol. Acidic conditions can also promote hydrolysis, albeit typically at a slower rate.
- **Oxidation:** The electron-rich imidazole ring is susceptible to oxidation.[5] Exposure to strong oxidizing agents or even atmospheric oxygen under harsh conditions (e.g., facilitated by light or metal ions) can lead to ring-opened impurities or other oxidative adducts. A study on the related imidazole moiety in Daclatasvir confirmed its liability to base-mediated autoxidation and degradation in the presence of peroxides.[5]
- **Temperature:** Elevated temperatures can provide the activation energy needed to overcome reaction barriers for degradation, particularly hydrolysis and oxidation. Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NO_x) and carbon oxides (CO, CO₂).[2]

- Light: Photodegradation is a common pathway for heterocyclic compounds.^[5] Exposure to UV or high-intensity visible light can induce oxidative degradation pathways.^{[5][6]}

Postulated Degradation Mechanisms

The following diagram illustrates the most probable degradation pathways for **methyl 2-methyl-1H-imidazole-5-carboxylate** based on its chemical structure and established reactivity of its functional groups.





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